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molecular formula C12H13BrN2O2 B8441811 5-Bromo-3-(2-methyl-2-nitropropyl)indole

5-Bromo-3-(2-methyl-2-nitropropyl)indole

Cat. No. B8441811
M. Wt: 297.15 g/mol
InChI Key: NCJYHNBIFXMTLE-UHFFFAOYSA-N
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Patent
US04234595

Procedure details

5-Bromo-3-(2-methyl-2-nitropropyl)indole, 5.9 g. was reduced with Raney nichel and hydrazine hydrate according to the method of Procedure 67D. The crude product was purified by dissolving in 200 ml. of dilute hydrochloric acid, treatment with activated charcoal, filtering, and basification of the filtrate with 10% aqueous sodium hydroxide. Yield 3.8 g. of white powder, m.p. 150°-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]([CH3:17])([N+:14]([O-])=O)[CH3:13].O.NN>[Ni+2]>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]([CH3:17])([CH3:13])[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)CC(C)([N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 200 ml
FILTRATION
Type
FILTRATION
Details
of dilute hydrochloric acid, treatment with activated charcoal, filtering

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=CNC2=CC1)CC(N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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